molecular formula C6H10 B1588608 cis-1,4-Hexadiene CAS No. 7318-67-4

cis-1,4-Hexadiene

Cat. No.: B1588608
CAS No.: 7318-67-4
M. Wt: 82.14 g/mol
InChI Key: PRBHEGAFLDMLAL-XQRVVYSFSA-N
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Description

cis-1,4-Hexadiene: is an organic compound with the molecular formula C6H10. It is a diene, meaning it contains two double bonds. The “cis” configuration indicates that the hydrogen atoms on the double bonds are on the same side, which affects the compound’s chemical properties and reactivity. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,4-Hexadiene can be synthesized through the cobalt-catalyzed reaction between butadiene and ethylene . This method involves the use of cobalt as a catalyst to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of cobalt catalysts is common due to their efficiency in promoting the desired reaction.

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Hexadiene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products Formed:

    Oxidation: The major products are often diols or epoxides.

    Reduction: The major product is typically a saturated hydrocarbon.

    Substitution: The major products are halogenated hydrocarbons.

Scientific Research Applications

cis-1,4-Hexadiene has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methods.

    Biology: It is used in the study of biological processes involving dienes and their derivatives.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-1,4-Hexadiene exerts its effects involves its ability to participate in various chemical reactions. The presence of two double bonds allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction . This reaction involves the formation of a six-membered ring through the interaction of the diene with a dienophile. The stereochemistry of the starting materials is preserved in the product, making this reaction highly stereospecific .

Comparison with Similar Compounds

    trans-1,4-Hexadiene: This isomer has the hydrogen atoms on opposite sides of the double bonds, resulting in different chemical properties.

    1,3-Hexadiene: This compound has the double bonds in different positions, affecting its reactivity and applications.

    2,4-Hexadiene: This compound also has different positions for the double bonds, leading to unique chemical behavior.

Uniqueness of cis-1,4-Hexadiene: The cis configuration of the double bonds in this compound gives it distinct chemical properties compared to its trans isomer and other hexadienes. This configuration affects its reactivity in cycloaddition reactions and its interactions with other molecules.

Properties

IUPAC Name

(4Z)-hexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBHEGAFLDMLAL-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015940
Record name (Z)-1,4-hexadiene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7318-67-4
Record name cis-1,4-Hexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7318-67-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Hexadiene, (4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1,4-hexadiene
Source EPA DSSTox
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Record name (Z)-hexa-1,4-diene
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Record name 1,4-HEXADIENE, (4Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical polymerization characteristics of cis-1,4-hexadiene?

A: this compound readily undergoes polymerization reactions, with the resulting polymer microstructure heavily influenced by the catalyst system employed. For instance, when polymerized using a Et3Al/α-TiCl3/hexamethylphosphoric triamide catalyst, this compound forms a polymer primarily composed of 1,2-polymerization units in a head-to-tail arrangement. [] Interestingly, this polymerization process, unlike those using VOCl3- or β-TiCl3-based catalysts, doesn't significantly reduce the unsaturation levels in the final polymer. [] This characteristic makes the polymer produced via the Et3Al/α-TiCl3/hexamethylphosphoric triamide route potentially valuable for applications requiring ozone resistance. []

Q2: How does the microstructure of poly(this compound) compare to its trans counterpart?

A: Both poly(this compound) and poly(trans-1,4-hexadiene), when synthesized with the Et3Al/α-TiCl3/hexamethylphosphoric triamide catalyst system, predominantly exhibit a 1,2-polymerization unit structure with a regular head-to-tail sequence. [] Notably, proton NMR analysis reveals that poly(trans-1,4-hexadiene) produced through this method possesses an isotactic configuration. [] While similar analysis for the cis-isomer is inconclusive, it is suggested that it might also adopt an isotactic configuration. []

Q3: Can this compound undergo isomerization during polymerization?

A: Yes, this compound can undergo isomerization reactions during polymerization. [] The extent and nature of the isomerization products are dependent on the specific polymerization conditions and the structure of the monomer itself. []

Q4: What are the potential applications of polymers derived from this compound?

A: Polymers of this compound, particularly those synthesized using specific catalyst systems like Et3Al/α-TiCl3/hexamethylphosphoric triamide, show promise as ozone-resistant rubbers. [] This property arises from their unique microstructure, featuring pendant unsaturation on alternating carbon atoms along the saturated carbon-carbon backbone. []

Q5: Does this compound participate in any notable codimerization reactions?

A: Yes, this compound can engage in codimerization with other unsaturated hydrocarbons like ethylene. For instance, in the presence of a catalyst system composed of bis(triphenylphosphine)σ-arylnickel(II) halide and boron trifluoride etherate, this compound codimerizes with ethylene to yield a mixture of trans-1,4-hexadiene, this compound, and 3-methyl-1,4-pentadiene. [] This reaction proceeds efficiently at a moderate temperature of 15°C and under 20 kg/cm2 pressure. [] Interestingly, the addition of a catalytic amount of water significantly enhances the activity of this codimerization process. []

Q6: What photochemical reactions can this compound polymers undergo?

A: Poly(this compound) films, upon exposure to ultraviolet irradiation under vacuum, undergo significant photoinduced loss of unsaturation. [] This phenomenon is primarily attributed to the cyclization of the pendant double bonds present in the polymer structure. [] Notably, a direct photochemical cis-trans isomerization of the CHCH double bonds also accompanies this cyclization process. [] This behavior aligns with observations made in similar diene polymers like 1,4-polybutadiene. []

Q7: How do thermal rearrangements in poly(this compound) differ from its photochemical reactions?

A: While both thermal and photochemical treatments can induce rearrangements in poly(this compound), the underlying mechanisms differ. Thermal rearrangements in poly(this compound), primarily featuring a 1,8 diene structure, predominantly proceed through a [2 + 2] thermal cycloaddition of double bonds. [] This contrasts with the photochemical pathway, where direct cis-trans isomerization of the double bonds plays a significant role alongside cyclization. []

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